N-(3,5-Dinitrobenzoyl)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dinitrobenzoyl)alanine is a compound characterized by the presence of a dinitrobenzoyl group attached to the amino acid alanine. This compound is known for its chiral properties and is often used in the field of chiral resolution and enantioselective synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3,5-Dinitrobenzoyl)alanine can be synthesized through the reaction of 3,5-dinitrobenzoyl chloride with alanine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dinitrobenzoyl)alanine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoyl alanine derivatives.
Scientific Research Applications
N-(3,5-Dinitrobenzoyl)alanine is widely used in scientific research, particularly in:
Chemistry: As a chiral resolving agent for the separation of enantiomers.
Biology: In studies involving protein-ligand interactions due to its ability to form stable complexes.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of chiral catalysts and other fine chemicals
Mechanism of Action
The mechanism by which N-(3,5-Dinitrobenzoyl)alanine exerts its effects involves multiple interactions, including ion pairing, hydrogen bonding, and π–π stacking. These interactions facilitate the formation of stable complexes with various molecular targets, enhancing its utility in chiral resolution and enantioselective synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrobenzoyl)alanine
- N-(3,5-Dinitrobenzoyl)phenylalanine
- N-(3,5-Dinitrobenzoyl)leucine
Uniqueness
N-(3,5-Dinitrobenzoyl)alanine is unique due to its specific dinitrobenzoyl group, which provides distinct electronic and steric properties. This uniqueness enhances its effectiveness in chiral resolution compared to other similar compounds .
Properties
CAS No. |
58248-10-5 |
---|---|
Molecular Formula |
C10H9N3O7 |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C10H9N3O7/c1-5(10(15)16)11-9(14)6-2-7(12(17)18)4-8(3-6)13(19)20/h2-5H,1H3,(H,11,14)(H,15,16)/t5-/m0/s1 |
InChI Key |
GKKGXRWQABQIMV-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.